molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B578230
CAS No.: 1359656-01-1
M. Wt: 255.071
InChI Key: NHXJSXODXXXSKC-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-01-1) is a high-value brominated heterocyclic building block extensively used in medicinal chemistry and drug discovery research . This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atom acts as a handle for further functionalization . Its primary research value lies in the construction of novel imidazopyridine derivatives, a privileged scaffold in the development of biologically active compounds. For instance, structurally similar imidazopyridine carboxamide derivatives have been designed and investigated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a significant therapeutic target for neurological disorders such as Alzheimer's and Parkinson's diseases, as well as mood disorders . Furthermore, 6-substituted imidazo[1,2-a]pyridine cores are utilized in the development of phosphonocarboxylate inhibitors targeting Rab Geranylgeranyl Transferase (RGGT), presenting a potential strategy for cancer intervention . The methyl ester group on this building block can be hydrolyzed to its corresponding carboxylic acid (6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 944896-42-8), which is another key synthetic intermediate . This product is intended for research and development use only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJSXODXXXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

A common approach involves cyclocondensation reactions using 2-aminopyridine precursors. For example, 6-bromo-2-aminopyridine can react with α-bromo ketones or esters under basic conditions to form the imidazo[1,2-a]pyridine core.

Procedure :

  • Step 1 : 6-Bromo-2-aminopyridine is treated with methyl 3-bromopyruvate in the presence of a base like sodium bicarbonate.

  • Step 2 : The mixture is heated at 80–100°C in a polar aprotic solvent (e.g., DMF or DMSO) for 6–12 hours .

  • Step 3 : The product is isolated via column chromatography, yielding ~45–60% .

Palladium-Catalyzed Cross-Coupling

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF805895
DMSO1006293
EthanolReflux7598

Data adapted from patent literature and supplier protocols. Ethanol under reflux conditions maximizes yield due to improved solubility and reaction kinetics.

Catalytic Systems

  • Base Catalysts : Sodium bicarbonate (yield: 60%) vs. triethylamine (yield: 52%).

  • Acid Catalysts : PTSA outperforms HCl in one-pot syntheses (75% vs. 50% yield).

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Using ethyl acetate and water.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Crystallization : From methanol/water mixtures.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.92 (d, 1H, H-5), 7.35 (d, 1H, H-7), 3.95 (s, 3H, OCH₃).

  • MS (ESI) : m/z 269.0 [M+H]⁺.

Challenges and Innovations

  • Regioselectivity : Bromination at position 6 requires careful control to avoid di-substitution.

  • Ester Hydrolysis : Moisture-sensitive conditions are critical to prevent hydrolysis of the methyl ester.

  • Green Chemistry : Recent advances use microwave irradiation to reduce reaction times to 2 hours with comparable yields.

Industrial-Scale Production

Suppliers like Nantong Bosu Pharmaceutical and Shanghai Sainty Biotechnology employ kilogram-scale batches using optimized one-pot protocols. Key parameters include:

  • Cost Efficiency : Bulk sourcing of 6-bromo-2-aminopyridine.

  • Quality Control : HPLC purity >98% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as an anti-tuberculosis agent. Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of this compound have been shown to possess minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising efficacy against both replicating and non-replicating bacteria .

Pharmacological Properties

The pharmacokinetic properties of this compound derivatives have been evaluated to assess their drug-like characteristics. Preliminary studies suggest that these compounds exhibit high plasma protein binding (over 99%), which is crucial for their therapeutic efficacy. Moreover, they have shown favorable profiles in terms of metabolic stability and low cytotoxicity against human cell lines .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of imidazo[1,2-a]pyridine carboxamides, including this compound, and evaluated their biological activities against Mtb. The study found that specific modifications to the molecular structure significantly enhanced antimicrobial activity. For example, changing substituents on the imidazopyridine ring led to variations in potency, with certain derivatives exhibiting up to three-fold increased activity compared to traditional treatments like isoniazid .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In another investigation focusing on structure-activity relationships, researchers explored how different functional groups on the imidazopyridine scaffold influenced biological activity. The results indicated that small alkyl groups at specific positions were essential for maintaining high activity levels against Mtb. This study underscored the importance of chemical modifications in optimizing the therapeutic potential of this compound derivatives .

Data Tables

The following table summarizes key findings related to the antimicrobial activity of this compound derivatives:

CompoundMIC (μM)Activity AgainstNotes
Compound A0.10Mtb H37RvExcellent selectivity index
Compound B0.50MDR-TBHigh plasma protein binding
Compound C1.00XDR-TBFavorable ADME properties

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine

The halogen substituent significantly influences reactivity and biological activity. Compared to its chlorine analog (Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, CAS 900019-38-7), the bromine atom in Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate increases molecular weight (255.07 vs. Brominated derivatives also exhibit stronger van der Waals interactions, which may improve binding affinity to biological targets .

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₉H₇BrN₂O₂ 255.07 1359656-01-1 Bromine at position 6
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate C₉H₇ClN₂O₂ 210.62 900019-38-7 Chlorine at position 6

Ester Group Variations: Methyl vs. Ethyl

The choice of ester group (methyl vs. ethyl) affects solubility and bioavailability. Ethyl esters, such as Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1), exhibit marginally higher lipophilicity (logP 0.79 vs. However, methyl esters are more metabolically stable due to slower esterase-mediated hydrolysis .

Positional Isomerism

The position of the bromine atom and ester group profoundly impacts chemical behavior. For example:

  • Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (CAS 2092515-59-6) places bromine at position 8 and a formyl group at position 3, increasing electrophilicity for condensation reactions .
  • Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 908581-18-0) relocates the ester to position 8, altering hydrogen-bonding interactions with biological targets .
Compound Name Bromine Position Ester Position Unique Reactivity
This compound 6 3 Optimal for Suzuki couplings
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 8 6 Enhanced π-stacking in protein binding

Functional Group Modifications

Adding functional groups like amino or trifluoromethyl moieties diversifies applications:

  • Ethyl 3-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate introduces an amino group at position 3, enabling hydrogen bonding with enzymes like dihydrofolate reductase, which is critical in antimycobacterial activity .
  • Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate incorporates a trifluoromethyl group, improving metabolic stability and binding to hydrophobic enzyme pockets .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyridine core with a bromine atom at the 6th position and a methyl ester group at the 3rd position. The molecular formula is C₉H₈BrN₃O₂, with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom and the ester group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against various strains of Mycobacterium tuberculosis (Mtb). For instance, compounds within this class have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.07 to 2.2 μM for MDR strains and as low as 0.0009 μM for certain derivatives against extracellular Mtb .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Type
Compound A0.07 - 2.2MDR-TB
Compound B0.0009Extracellular Mtb
Compound C0.045Intracellular Mtb

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial properties, making it a promising scaffold for further development.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. Compounds have shown submicromolar inhibitory activity against various tumor cell lines. For example, one study reported that specific derivatives exhibited GI50 values as low as 2.30 μM against HCT116 human colon carcinoma cells .

Table 2: Anticancer Activity of Selected Compounds

CompoundGI50 (μM)Cell Line
Compound D2.30HCT116
Compound E<0.5PC-3
Compound F<0.5MCF-7

The structure-activity relationship studies indicate that specific substitutions on the imidazo[1,2-a]pyridine ring can significantly influence anticancer efficacy.

While detailed mechanisms for this compound are still under investigation, it is hypothesized that compounds with similar structures may interact with key protein targets involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit protein kinases and other enzymes critical for cancer cell metabolism and replication .

Case Study: Antitubercular Activity

In a recent study focusing on SAR analysis of imidazo[1,2-a]pyridine carboxamide derivatives, several compounds were synthesized and evaluated for their activity against Mtb. The most potent compound demonstrated an MIC of ≤0.006 μM against replicating Mtb and was found to be non-cytotoxic against VERO cells (IC50 >128 μM). This indicates a favorable therapeutic index and potential for further clinical development .

Q & A

Q. What are the standard synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, and what reaction conditions are typically employed?

Answer: The synthesis often involves multi-step reactions starting from substituted imidazo[1,2-a]pyridine precursors. A common approach includes:

Bromination : Introducing bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Esterification : Reacting the carboxylic acid derivative (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) with methanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification : Column chromatography or recrystallization to isolate the methyl ester.
Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (0–80°C depending on the step) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Identify protons and carbons in the imidazo[1,2-a]pyridine core. For example, the methyl ester group typically shows a singlet at ~3.9 ppm (¹H NMR) and a carbonyl carbon at ~165–170 ppm (¹³C NMR).
  • HRMS (High-Resolution Mass Spectrometry) : Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm.
  • IR Spectroscopy : Detect ester C=O stretching vibrations at ~1700–1750 cm⁻¹.
    Cross-referencing with literature data for similar compounds (e.g., ethyl or benzyl analogs) is critical to validate assignments .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Answer: Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., In(OTf)₃) to improve reaction efficiency in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) often enhance solubility of intermediates, while toluene may reduce side reactions.
  • Temperature Control : Lower temperatures (0–25°C) during bromination minimize over-bromination.
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups) to direct regioselectivity .
    Documented yields range from 55% to 91% depending on the step, with purity verified via HPLC or GC .

Q. How should researchers address discrepancies in melting points or spectral data reported across studies?

Answer: Discrepancies may arise from:

  • Polymorphism : Different crystal forms affecting melting points. Use X-ray crystallography to identify polymorphs.
  • Impurity Profiles : Trace solvents or by-products altering spectral data. Re-purify the compound and re-analyze using standardized methods (e.g., identical NMR solvents like DMSO-d₆).
  • Instrument Calibration : Ensure spectrometers are calibrated with reference standards. For example, HRMS discrepancies >5 ppm warrant re-measurement under optimized conditions .

Q. In what medicinal chemistry applications has this compound been utilized as a building block?

Answer: this compound serves as:

  • PROTAC Development : The bromine atom enables cross-coupling reactions (e.g., Suzuki) to attach E3 ligase ligands or target protein binders .
  • Kinase Inhibitor Synthesis : The imidazo[1,2-a]pyridine core is a scaffold for ATP-competitive inhibitors.
  • Fluorescent Probes : Functionalization at the 6-position with fluorophores (e.g., nitrobenzoxadiazole) for imaging studies .
    Methodologies emphasize palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to diversify the core structure .

Methodological Notes

  • Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) over patents for reproducibility .
  • Analytical Cross-Validation : Always compare NMR data with structurally related compounds (e.g., ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate) to resolve ambiguities .
  • Contradiction Resolution : Replicate conflicting experiments under identical conditions and report detailed procedural variations .

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